molecular formula C80H137N19O25 B13392238 Tyr-Leptin (26-39) (human)

Tyr-Leptin (26-39) (human)

Cat. No.: B13392238
M. Wt: 1765.1 g/mol
InChI Key: JTAITXGNAVUJIG-UHFFFAOYSA-N
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Description

Overview of Leptin: A Prototypical Adipokine and Its Physiological Significance

Leptin, a 16 kDa protein hormone discovered in 1994, is primarily synthesized and secreted by adipocytes, or fat cells, establishing adipose tissue as a significant endocrine organ. mdpi.commdpi.comnih.gov As a prototypical adipokine, leptin's circulating levels are directly proportional to the body's fat mass, serving as a key signaling molecule to the brain about the status of long-term energy stores. nih.govnih.govyourhormones.info This hormone plays a pleiotropic role, with its most critical function being the regulation of energy homeostasis, but it also influences a wide array of other physiological processes including neuroendocrine function, metabolism, immune response, and reproduction. mdpi.comnih.govphysiology.org

Leptin's Role in Homeostatic Regulation of Energy Balance and Metabolism

Leptin is a crucial mediator in the long-term regulation of energy balance. nih.gov Its primary role is to signal the status of energy reserves to the central nervous system (CNS), particularly the hypothalamus, to suppress food intake and increase energy expenditure. nih.govnih.gov When fat stores increase, leptin levels rise, signaling to the brain to reduce appetite and thereby induce weight loss. dergipark.org.trveri.co Conversely, when fat stores decrease, such as during fasting or weight loss, leptin levels fall, which the brain interprets as a state of starvation. clevelandclinic.orgnih.gov This drop in leptin triggers a powerful hunger response and a decrease in metabolic rate to conserve energy, making sustained weight loss challenging. clevelandclinic.orgnih.gov

The central hub for leptin's action is the hypothalamus, which contains various nuclei that control food intake and energy expenditure, including the arcuate nucleus (ARC), ventromedial nucleus (VMH), dorsomedial nucleus (DMH), and paraventricular nucleus (PVH). nih.govfrontiersin.org In the ARC, leptin directly targets two main populations of neurons: it stimulates the anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons and inhibits the orexigenic (appetite-stimulating) neurons that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP). nih.govembopress.org This dual action effectively reduces the drive to eat while promoting energy consumption.

Leptin's metabolic effects extend beyond appetite control. It is involved in glucose homeostasis, with some studies showing it can exert insulin-like effects on glucose metabolism. dergipark.org.trembopress.org The hormone also influences the immune system, with evidence suggesting it has pro-inflammatory properties. nih.gov The signaling of leptin is complex, involving multiple intracellular pathways such as the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, which is considered a principal route for many of leptin's effects on energy balance. nih.govnih.govwikipathways.org Other significant pathways include the phosphatidylinositol 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathways. nih.govembopress.orgwikipathways.org Through these integrated networks, leptin orchestrates a complex physiological response to maintain body weight within a relatively stable range. nih.gov

Leptin Receptor (LEPR/ObR) Isoforms and Tissue Distribution in Research Models

Leptin exerts its diverse physiological effects by binding to the leptin receptor (LEPR), also known as the obesity receptor (ObR). The LEPR is a member of the class I cytokine receptor family and is encoded by the db gene. wikipathways.org Alternative splicing of the LEPR gene results in the generation of at least six different isoforms, designated LEPRa, LEPRb, LEPRc, LEPRd, LEPre, and LEPRf. wikipathways.org These isoforms share an identical extracellular leptin-binding domain but differ in the length and composition of their intracellular and transmembrane domains, which dictates their signaling capabilities.

The isoforms can be broadly categorized into three forms: long, short, and soluble.

Long Isoform (LEPRb or Ob-Rb): This is the most functionally significant isoform. It possesses a long intracellular domain containing motifs essential for initiating intracellular signaling cascades, primarily through the JAK-STAT pathway. wikipathways.org LEPRb is highly expressed in various nuclei of the hypothalamus, such as the ARC, VMH, DMH, and LH, which are critical for the regulation of energy homeostasis. frontiersin.orgoup.com Its presence in these regions allows for the direct neural response to circulating leptin levels. oup.com Mutations in the gene for LEPRb lead to a phenotype of severe obesity and metabolic disturbances, similar to that seen in leptin-deficient individuals, underscoring its critical role in energy balance. nih.gov

Short Isoforms (LEPRa, LEPRc, LEPRd, LEPRf): These isoforms have truncated intracellular domains and lack the key motifs required for full signal transduction. While their precise functions are still under investigation, they are thought to be involved in the transport of leptin across the blood-brain barrier and in the clearance and degradation of leptin. wikipathways.org They are widely distributed throughout various peripheral tissues, including the lungs, kidneys, and liver.

Soluble Isoform (LEPRe): This isoform lacks both the transmembrane and intracellular domains. It circulates in the blood and functions as a leptin-binding protein. By binding to leptin, it can modulate the bioavailability and half-life of the hormone in the circulation.

The tissue distribution of these receptor isoforms is extensive, reflecting leptin's pleiotropic effects. In research models, LEPRb is predominantly found in the CNS, particularly the hypothalamus, but also in other brain regions and peripheral tissues like pancreatic β-cells and immune cells. nih.govfrontiersin.org The short isoforms are expressed more ubiquitously in peripheral organs, highlighting their potential roles in leptin's peripheral actions and transport. wikipathways.org The differential expression and function of these isoforms allow for the tissue-specific and complex regulation of leptin's biological activities.

Table 1: Overview of Leptin Receptor (LEPR/ObR) Isoforms

Isoform Type Key Structural Feature Primary Function Predominant Location in Research Models
LEPRb (Ob-Rb) Long Long intracellular domain with signaling motifs Signal transduction (e.g., JAK-STAT pathway), regulation of energy homeostasis Hypothalamic nuclei (ARC, VMH, DMH, LH), other brain regions, peripheral tissues
LEPRa, c, d, f Short Short intracellular domain Leptin transport (e.g., across BBB), clearance Widespread peripheral tissues (lung, kidney, liver), choroid plexus
LEPRe Soluble Lacks transmembrane and intracellular domains Leptin-binding protein, modulates leptin bioavailability Circulation (blood)

The Emergence of Synthetic Peptide Fragments as Research Tools

The complexity of the leptin-LEPRb interaction and its subsequent signaling cascades has prompted researchers to develop more focused tools for investigation. Full-length leptin is a large protein, and studying its interaction with the receptor in its entirety can be challenging. Synthetic peptide fragments, which are shorter, specific sequences derived from the parent leptin molecule, have emerged as invaluable tools in biomedical research. These fragments allow for a more granular investigation of the molecular mechanisms underlying leptin's action.

Utility of Leptin-Derived Peptide Fragments in Dissecting Receptor Interactions and Signaling Mechanisms

Leptin-derived peptide fragments offer several advantages for research. They can be designed to mimic specific binding sites of the full-length leptin molecule, enabling scientists to map the precise regions of the hormone that are critical for receptor engagement and activation. By using these fragments, researchers can dissect which parts of the leptin molecule are responsible for binding versus which parts are necessary for triggering the conformational changes in the receptor that lead to signal transduction.

Furthermore, these peptides can be used to selectively activate or inhibit specific downstream signaling pathways. For instance, a fragment might be able to bind to the receptor but fail to induce the full signaling cascade, thereby acting as an antagonist. Such tools are crucial for teasing apart the contributions of the various signaling pathways activated by leptin, such as the JAK/STAT, PI3K, and MAPK pathways. nih.govwikipathways.org This allows for a more detailed understanding of how a single hormone can produce a wide range of biological effects in different tissues. The development and study of these fragments have been instrumental in advancing the knowledge of the structure-function relationship of the leptin hormone and its receptor.

Contextualizing Tyr-Leptin (26-39) (human) within Leptin Research Paradigms

Within the array of synthetic leptin fragments used in research, Tyr-Leptin (26-39) (human) represents a specific peptide sequence corresponding to amino acids 26-39 of the human leptin molecule, with an added tyrosine residue at the N-terminus. This particular region of leptin is part of a loop structure that is considered to be involved in the interaction with the leptin receptor.

The addition of a tyrosine residue is a common modification in peptide synthesis for research purposes. It facilitates radiolabeling with iodine (e.g., ¹²⁵I), which is essential for use in receptor-binding assays and for tracking the peptide's distribution in tissues. Therefore, Tyr-Leptin (26-39) (human) is primarily designed and utilized as a research tool to investigate the binding characteristics of the leptin receptor. By using this labeled fragment, scientists can perform competitive binding studies to identify and characterize potential leptin receptor agonists or antagonists. These experiments help to determine the binding affinity of other compounds for the leptin receptor by measuring their ability to displace the radiolabeled Tyr-Leptin (26-39) fragment. This approach is fundamental in the screening and development of new molecules that could potentially modulate the leptin system for therapeutic purposes. The use of such specific fragments is a key strategy in the reductionist approach to understanding the complex biology of the leptin system.

Properties

Molecular Formula

C80H137N19O25

Molecular Weight

1765.1 g/mol

IUPAC Name

2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C80H137N19O25/c1-14-41(9)61(75(118)87-50(23-17-20-32-82)69(112)98-65(45(13)102)79(122)96-62(42(10)15-2)76(119)94-60(40(7)8)80(123)124)95-72(115)53(34-38(3)4)92-78(121)64(44(12)101)97-70(113)51(24-18-21-33-83)88-77(120)63(43(11)100)99-73(116)55(37-58(107)108)91-71(114)54(36-57(105)106)90-67(110)52(29-30-56(85)104)89-74(117)59(39(5)6)93-68(111)49(22-16-19-31-81)86-66(109)48(84)35-46-25-27-47(103)28-26-46/h25-28,38-45,48-55,59-65,100-103H,14-24,29-37,81-84H2,1-13H3,(H2,85,104)(H,86,109)(H,87,118)(H,88,120)(H,89,117)(H,90,110)(H,91,114)(H,92,121)(H,93,111)(H,94,119)(H,95,115)(H,96,122)(H,97,113)(H,98,112)(H,99,116)(H,105,106)(H,107,108)(H,123,124)

InChI Key

JTAITXGNAVUJIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Synthesis, Characterization, and Structural Considerations of Tyr Leptin 26 39 Human

Chemical Synthesis Methodologies for Peptide Fragments

The production of synthetic peptides like Tyr-Leptin (26-39) is a precise process involving the stepwise linking of amino acids. wikipedia.org Protecting group strategies are essential to prevent unwanted side reactions with the reactive amino acid side chains. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS) for Tyr-Leptin (26-39) (human)

Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for producing synthetic peptides for research and pharmaceutical applications. wikipedia.orgbachem.com This technique involves assembling the peptide chain sequentially while one end is anchored to an insoluble solid support, typically a resin. bachem.comnih.gov This approach simplifies the purification process, as excess reagents and soluble by-products can be easily washed away by filtration after each step. bachem.com

The synthesis of Tyr-Leptin (26-39) typically employs the Fmoc (9-fluorenylmethyloxycarbonyl) protecting-group strategy. d-nb.infonih.gov The process begins with the C-terminal amino acid (Valine in this case) being attached to the solid resin support. d-nb.info The synthesis then proceeds through repeated cycles, each consisting of two main steps:

Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a base, to expose a free amine group for the next coupling reaction. bachem.comd-nb.info

Coupling: The next protected amino acid in the sequence is chemically activated and added, forming a peptide bond with the newly exposed amine group. bachem.combiomatik.com

This cycle of deprotection and coupling is repeated for each amino acid in the sequence until the full peptide chain is assembled. d-nb.info Automated synthesizers, which can include features like microwave irradiation to accelerate reaction times, are often used to improve efficiency and consistency. bachem.comd-nb.info Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed, often using a trifluoroacetic acid (TFA)-based cocktail. biomatik.combiosyn.com The crude peptide is then precipitated, washed, and prepared for purification. biosyn.com

Strategic Incorporation of Tyrosine Residues for Research Applications

The native human leptin fragment (26-39) does not begin with tyrosine. The addition of a tyrosine residue to the N-terminus is a strategic modification to facilitate specific research applications. Tyrosine possesses a phenolic side chain, which provides several advantages. nih.govnih.gov

One of the primary reasons for this modification is to allow for easy radiolabeling, particularly iodination (e.g., with ¹²⁵I). oup.com In a study characterizing leptin assays, an N-terminal fragment of leptin had a Gln residue changed to Tyr specifically to allow for iodination, which is crucial for detection in radioimmunoassays. oup.com Furthermore, the phenolic group of tyrosine can participate in π–π stacking interactions, which can influence peptide self-assembly and conformation. nih.govnih.govresearchgate.net Its redox-active properties also make it a versatile tool for studying electron transfer processes in biological systems. nih.govresearchgate.net Therefore, the inclusion of tyrosine serves as a functional tag for detection, labeling, and studying the peptide's interactions.

Purity Assessment and Analytical Characterization

Following synthesis and cleavage, the crude peptide product contains the target peptide as well as various impurities, such as truncated or incomplete sequences. polypeptide.com Therefore, rigorous purification and characterization are mandatory to ensure the final product meets the required specifications for experimental use.

Chromatographic Techniques for High-Purity Tyr-Leptin (26-39) (human) Production

Chromatography is an indispensable tool for isolating the desired peptide from a complex mixture of synthesis-related impurities. polypeptide.comamericanpeptidesociety.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used method for peptide purification. polypeptide.comgilson.combachem.com This technique separates molecules based on their hydrophobicity. gilson.combio-works.com The crude peptide mixture is passed through a column packed with a non-polar stationary phase (typically C18-modified silica). polypeptide.combachem.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. bachem.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, allowing for high-resolution separation of the target peptide from closely related impurities. americanpeptidesociety.orggilson.com

Ion-Exchange Chromatography (IEX) is an orthogonal technique that separates peptides based on their net charge. polypeptide.comgilson.com This method can be employed as an effective initial "capture" step before the final RP-HPLC polishing. polypeptide.combio-works.com By first using IEX, the burden of impurities loaded onto the high-performance RPC column is significantly reduced, which can enhance the final purity and extend the lifetime of the more sensitive RPC column. bio-works.com

TechniqueSeparation PrinciplePrimary Use CaseAdvantagesLimitations
RP-HPLC HydrophobicityHigh-resolution purification of target peptideHigh resolution and reproducibility americanpeptidesociety.orgSensitive columns can be fouled by crude mixtures bio-works.com
IEX Net ChargeInitial capture step to remove bulk impuritiesOrthogonal to RPC, tolerates harsh cleaning bio-works.comIncompatible with mass spectrometry due to non-volatile salts gilson.com
SEC Molecular SizeRemoval of aggregates or isolation by sizeUseful for assessing oligomeric state americanpeptidesociety.orgGenerally lower resolution than RP-HPLC

Spectrometric Verification of Molecular Mass and Sequence Integrity

Mass spectrometry (MS) is a critical analytical technique used to confirm the identity and purity of synthetic peptides. springernature.comresearchgate.netnih.gov Since the theoretical sequence and mass of Tyr-Leptin (26-39) are known, MS is used primarily to verify that the correct product was synthesized. springernature.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination where the separation power of HPLC is coupled directly with the detection capabilities of a mass spectrometer. researchgate.netacs.org This allows for the analysis of individual components as they elute from the chromatography column, confirming the molecular weight of the main peak corresponds to the target peptide and identifying the masses of impurity peaks. acs.org

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. nih.gov In this technique, the ion corresponding to the peptide's molecular weight is isolated and fragmented. The resulting fragment ions are analyzed to create a spectrum that can be interpreted to verify the sequence of amino acids, ensuring the integrity of the final product. acs.org Various fragmentation methods, such as Higher-energy C-trap dissociation (HCD), can be employed to effectively identify the peptide and any potential modifications. acs.org

Influence of Counter-Ions and Formulation on Peptide Stability and Experimental Reproducibility

Following purification by RP-HPLC, peptides are typically obtained as trifluoroacetate (B77799) salts because trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent in the mobile phase. bachem.comnih.gov These negatively charged TFA counter-ions associate with the positively charged residues on the peptide chain (such as Lysine). nih.gov The presence and type of these counter-ions can have a profound impact on the peptide's physicochemical properties, stability, and biological activity, which is a critical consideration for ensuring experimental reproducibility. nih.govnih.gov

Counter-ions can influence multiple peptide characteristics:

Secondary Structure and Aggregation: The type of counter-ion can affect the peptide's secondary structure and its propensity to self-assemble or aggregate. nih.govnih.gov Studies on Aβ peptide have shown that TFA can alter its secondary structure, solubility, and the geometry of fibrils that are formed. nih.gov

Stability: The thermal stability of peptide structures can be dependent on the counter-ion present. rsc.orgresearchgate.net Different ions can accelerate or delay the formation of aggregates. nih.gov

Experimental Reproducibility: Since counter-ions can modulate molecular conformation and self-assembly, their presence must be accounted for in experimental design. nih.gov The use of peptides from different synthesis batches with varying counter-ion content can lead to inconsistent results. Therefore, for sensitive experiments, it may be necessary to perform a counter-ion exchange to a more biologically compatible ion, such as acetate (B1210297) or chloride. nih.gov

Impact of Trifluoroacetic Acid (TFA) on Peptide Properties and Cell-Based Assays

Trifluoroacetic acid (TFA) is a strong acid that is integral to the standard procedures of solid-phase peptide synthesis (SPPS) and purification by reversed-phase high-performance liquid chromatography (RP-HPLC). lifetein.comoup.com During SPPS, TFA is commonly used in the final cleavage step to release the synthesized peptide from the solid support resin. oup.com In RP-HPLC, TFA is often added to the mobile phase as an ion-pairing agent to improve peak resolution and shape. oup.com Consequently, synthetic peptides are typically isolated as TFA salts, where the trifluoroacetate anion (CF3COO-) forms an ionic bond with the positively charged N-terminus and basic amino acid side chains (such as lysine (B10760008) and arginine) of the peptide. researchgate.net

While essential for the synthesis and purification process, the presence of residual TFA in the final peptide product can significantly impact its physicochemical properties and introduce artifacts in biological assays. hongtide.compeptide.com The trifluoroacetate counter-ion is known to be biologically active and can lead to misleading or difficult-to-interpret results in cell-based studies. scispace.com

Impact on Peptide Properties:

The presence of the TFA counter-ion can alter the secondary structure of peptides. hongtide.compeptide.com For instance, it has been observed to induce a slight increase in the helical content of some peptides. hongtide.com This conformational change can, in turn, affect the peptide's biological activity and its interactions with receptors or other molecules. Furthermore, the strong absorbance of TFA in the far-UV region can interfere with spectroscopic techniques like Circular Dichroism (CD) and Infrared (IR) spectroscopy, which are used to determine peptide secondary structure. peptide.comnih.gov

Impact on Cell-Based Assays:

Residual TFA in peptide preparations can have a direct and often unpredictable effect on cells in culture. peptide.com The biological effects of TFA are concentration-dependent and can vary between different cell types. hongtide.compeptide.com In some instances, TFA has been shown to inhibit cell proliferation, while in others, it can stimulate cell growth. hongtide.compeptide.com For example, TFA has been reported to inhibit the proliferation of osteoblasts and chondrocytes. scispace.com Conversely, it has also been found to stimulate the growth of glioma cells in a dose-dependent manner. hongtide.com These effects can lead to false-positive or false-negative results in cell-based assays designed to assess the bioactivity of a peptide.

Table 2: Reported Effects of TFA in Biological Systems

EffectObservationReference(s)
Cell Proliferation Can be inhibitory or stimulatory depending on cell type and concentration. hongtide.compeptide.comscispace.com
Immunogenicity Trifluoroacetylated proteins can elicit antibody responses. hongtide.com
Enzymatic Activity Can alter enzymatic catalysis. scispace.com
Receptor Binding Can act as an allosteric modulator of certain receptors. hongtide.com

Given these potential interferences, it is often necessary to remove or replace the TFA counter-ion for sensitive biological applications. cpcscientific.comoup.com Common strategies include ion-exchange chromatography or repeated lyophilization from an aqueous solution of a more biologically compatible acid, such as hydrochloric acid (HCl) or acetic acid. cpcscientific.comoup.com The choice of the final salt form of the peptide should be carefully considered to ensure the reliability and reproducibility of experimental results.

Molecular Interaction and Receptor Binding Dynamics of Tyr Leptin 26 39 Human and Analogs

Theoretical Considerations of Peptide Fragment Binding to Leptin Receptors

The interaction between a peptide fragment and a large receptor protein like the leptin receptor is governed by a complex interplay of structural compatibility and chemical complementarity. Theoretical models and conformational analyses provide a framework for predicting and understanding these interactions.

The leptin receptor (LR) is a member of the class I cytokine receptor family and possesses a modular architecture in its extracellular domain. biologists.com This domain includes two cytokine receptor homology (CRH) domains, an immunoglobulin-like (Ig-like) domain, and two fibronectin type III (FNIII) domains. biologists.com Extensive research has identified three primary binding sites on the leptin molecule, designated as sites I, II, and III, which interact with different domains of the LR. nih.govbiologists.comnih.gov

Binding site II, located on the surface of helices A and C of leptin, is crucial for high-affinity binding to the CRH2 domain of the LR. nih.govbiologists.comnih.gov Site III, found near the N-terminus of helix D, is thought to interact with the Ig-like domain and is essential for receptor activation. nih.govbiologists.comnih.gov Site I, at the C-terminus of helix D, also plays a role in signaling. nih.gov

The addition of a tyrosine residue to the N-terminus of the leptin (26-39) fragment, creating Tyr-Leptin (26-39) (human), can influence its conformational properties. The inherent flexibility of peptide fragments in solution means they can adopt multiple conformations. The added tyrosine, with its aromatic side chain, could potentially engage in hydrophobic or pi-stacking interactions, either intramolecularly, influencing the peptide's preferred conformation, or intermolecularly with the receptor surface.

While specific conformational studies on Tyr-Leptin (26-39) are not extensively detailed in the available literature, the principle of induced fit is highly relevant. It is plausible that upon approaching the leptin receptor, the Tyr-Leptin (26-39) peptide undergoes a conformational change to adopt a structure that is complementary to a binding pocket on the receptor surface. The ordering of the AB loop of full-length leptin upon receptor binding supports this hypothesis. nih.gov The potential for this fragment to engage with the receptor would depend on whether it can mimic the bioactive conformation of the corresponding region in the full-length hormone and establish meaningful interactions with receptor residues.

Quantitative Analysis of Binding Affinity and Specificity

To move beyond theoretical considerations, quantitative assays are essential to determine the actual binding affinity and specificity of peptide fragments for the leptin receptor. These experiments provide empirical data on the strength and selectivity of the interaction.

In vitro binding assays utilizing recombinant domains of the leptin receptor are a powerful tool for dissecting the molecular interactions of ligands. The CRH2 domain of the leptin receptor has been identified as the primary high-affinity binding site for leptin and can be expressed as a soluble, recombinant protein. biologists.comnih.gov

Cellular models that express the full-length leptin receptor provide a more physiologically relevant context for binding studies. In these assays, the ability of an unlabeled ligand, such as Tyr-Leptin (26-39), to compete with and displace radiolabeled or biotinylated full-length leptin from the receptors on the cell surface is quantified.

For example, studies have utilized cell lines stably transfected with the long form of the human leptin receptor to assess the binding of various leptin mutants and antagonists. nih.govnih.gov The concentration of the competitor required to inhibit 50% of the specific binding of the labeled leptin (IC50) is determined, which is indicative of its binding affinity. While the provided results mention the use of leptin fragments in functional assays, specific competitive binding data for the (26-39) fragment is not detailed. nih.gov However, research on other leptin fragments has demonstrated their ability to be recognized by the leptin receptor in cellular systems. researchgate.net

The following table illustrates the type of data that can be generated from competitive binding studies, though the values for Tyr-Leptin (26-39) are hypothetical due to a lack of specific data in the search results.

CompoundCell LineLabeled LigandIC50 (nM)
Full-Length LeptinHEK293-hLRb[125I]-Leptin1.5
Tyr-Leptin (26-39) (human)HEK293-hLRb[125I]-Leptin>10,000 (Hypothetical)
Leptin Antagonist (e.g., SMLA)BAF/3-hLRbBiotinylated-Leptin2.3

This table is for illustrative purposes. The IC50 value for Tyr-Leptin (26-39) is hypothetical and not based on reported experimental data.

Structure-Activity Relationships (SAR) of Leptin Peptide Fragments

Structure-activity relationship (SAR) studies aim to understand how chemical structure correlates with biological activity. For leptin peptide fragments, this involves synthesizing and testing various analogs to identify key amino acid residues and structural motifs responsible for receptor binding and activation.

Research into leptin fragments has revealed that specific regions of the full-length protein are critical for its biological effects. For example, studies have focused on fragments from the C-terminal region, such as leptin (116-130), and have shown that even smaller fragments within this sequence, like (116-122), retain activity. oup.com Furthermore, single amino acid substitutions, such as the replacement of L-leucine with D-leucine at a specific position, can significantly enhance the activity of a peptide analog. oup.com

While the primary focus of many SAR studies has been on regions other than (26-39), the principles are broadly applicable. researchgate.netoup.com A systematic SAR study of the Tyr-Leptin (26-39) fragment would involve:

Alanine (B10760859) Scanning: Replacing each amino acid in the sequence with alanine to identify residues critical for binding.

Truncation Analysis: Systematically shortening the peptide from the N- and C-termini to define the minimal active sequence.

Substitutional Analysis: Replacing key residues with other natural or unnatural amino acids to probe the effects of side-chain properties (e.g., charge, hydrophobicity, size) on binding affinity.

Although one study noted that the leptin fragment (26-39) did not significantly affect glucagon (B607659) plasma concentrations in rats, while other fragments did show activity on insulin (B600854) or corticosteroid secretion, this suggests a degree of sequence specificity for different biological effects. nih.gov This underscores the importance of detailed SAR studies to map the functional epitopes within the leptin sequence.

Identification of Key Amino Acid Residues within (26-39) for Receptor Recognition

The amino acid sequence from position 26 to 39 is part of a larger structural motif involved in the initial recognition by the leptin receptor. While this fragment on its own may not encompass the entire binding affinity of the native hormone, it contains residues that contribute to the docking process.

Furthermore, the sequence immediately C-terminal to this fragment, specifically the LDFI motif (amino acids 39-42), has been shown to be fundamental for the activation of the leptin receptor. nih.gov This highly conserved sequence among tetrapods interacts with specific amino acids in the receptor's Immunoglobulin-like domain (IgD). karger.comnih.gov Altering the LDFI sequence can convert the leptin molecule into an antagonist that binds to the receptor but fails to activate it. karger.com While technically outside the 26-39 range, the functional importance of this adjacent motif highlights the role of the entire region, including the 26-39 sequence, in contributing to the precise orientation and interaction required for successful signal transduction.

Table 1: Key Amino Acid Residues in and near the Leptin (26-39) Region for Receptor Interaction This table is interactive. Click on the headers to sort.

Residue/SequencePosition in Human LeptinLocation Relative to (26-39) FragmentRole in Receptor InteractionReference
Lysine (B10760008) (Lys)35WithinCritical residue for docking with the leptin receptor. frontiersin.org
LDFI Sequence39-42Immediately C-terminalFundamental for receptor activation; interacts with the receptor's IgD domain. karger.comnih.gov
Phenylalanine (Phe)41Immediately C-terminalPart of the critical LDFI sequence for receptor activation. nih.govfrontiersin.org

Rational Design of Modified Tyr-Leptin (26-39) Analogs for Enhanced Research Utility

To better investigate the function and binding characteristics of the leptin (26-39) fragment, researchers have employed rational design to create modified analogs. The most prominent example is Tyr-Leptin (26-39) (human), the subject of this article.

The native human leptin sequence begins at residue 22, and the natural residue at position 25 is Glutamine (Gln). The common research analog, Tyr-Leptin (26-39), is a synthetic peptide where a Tyrosine (Tyr) residue has been added or substituted at the N-terminus (position 25). oup.com The primary purpose of this specific modification is to enhance the peptide's utility in research settings. Tyrosine contains a phenolic ring that can be easily and efficiently labeled with radioactive iodine isotopes (e.g., ¹²⁵I). oup.com

This process, known as radioiodination, allows the peptide to be used as a tracer in a variety of sensitive and quantitative assays. For example, radiolabeled Tyr-Leptin (26-39) can be used in:

Receptor-binding assays: To quantify the binding affinity of the fragment to the leptin receptor.

Autoradiography: To visualize the location and density of leptin receptors in tissue sections.

Immunoassays: To develop antibodies and measure levels of the peptide fragment. oup.com

The utility of this analog is confirmed by studies where it has been shown to retain biological activity. For example, Tyr-Leptin (26-39) was found to enhance corticosterone (B1669441) secretion in studies on regenerating rat adrenal cortex, indicating that the modification did not abolish its ability to functionally interact with leptin receptors. nih.gov This preservation of function is crucial, as it ensures that the data obtained from using this research tool accurately reflect the biological role of the native peptide fragment.

Table 2: Example of a Modified Tyr-Leptin (26-39) Analog for Research This table is interactive. Click on the headers to sort.

Analog NameModification from Native SequenceRationale for DesignEnhanced Research UtilityReference
Tyr-Leptin (26-39) (human)Addition/substitution of Tyrosine (Tyr) at the N-terminus (position 25).To introduce a site for radioiodination.Allows for radioactive labeling (e.g., with ¹²⁵I) for use in quantitative binding assays, immunoassays, and autoradiography. oup.com

Intracellular Signal Transduction Pathways Modulated by Leptin Receptor Agonism/antagonism

The Canonical JAK2/STAT3 Pathway Activation by Leptin Receptor Agonists

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is considered the principal signaling cascade for mediating many of leptin's key effects, particularly its influence on appetite and energy expenditure. frontiersin.orgbio-rad.com Upon leptin binding, the LepRb undergoes a conformational change, leading to the activation of the associated JAK2 tyrosine kinase. nih.govnih.gov

Activated JAK2 autophosphorylates itself and then phosphorylates three specific tyrosine residues on the intracellular domain of LepRb: Tyrosine 985 (Tyr985), Tyrosine 1077 (Tyr1077), and Tyrosine 1138 (Tyr1138). nih.govhep.com.cn These phosphorylated tyrosines function as docking sites for various downstream signaling proteins containing Src Homology 2 (SH2) domains. endocrine.orgpnas.org

Tyr1138: This residue is the primary docking site for STAT3. endocrine.orgnih.govoup.com Once recruited to the phosphorylated Tyr1138, STAT3 is itself phosphorylated by JAK2. bio-rad.comresearchgate.net This phosphorylation event causes STAT3 to form dimers, which then translocate to the nucleus to act as a transcription factor, regulating the expression of target genes. bio-rad.com The Tyr1138-STAT3 axis is indispensable for leptin's primary effects on energy balance. oup.com

Tyr1077: This site is the main docking location for STAT5. hep.com.cnnih.gov Upon binding to phosphorylated Tyr1077, STAT5 is activated by JAK2. hep.com.cn While the role of STAT5 in leptin signaling is considered more modest than that of STAT3, its activation contributes to the regulation of energy balance and is important for reproductive functions. nih.govnih.gov Tyr1138 may also play a minor role in STAT5 activation. nih.govresearchgate.net

Tyr985: The role of Tyr985 is complex. It serves as a binding site for the tyrosine phosphatase SHP-2, which is involved in activating the MAPK/ERK pathway (discussed below). endocrine.orgpnas.orgnih.gov Additionally, Tyr985 is a docking site for the Suppressor of Cytokine Signaling 3 (SOCS3). nih.govbohrium.com SOCS3 is a key negative feedback regulator of leptin signaling; its binding to Tyr985 inhibits the JAK2/STAT3 pathway, thus attenuating the leptin signal. nih.govbohrium.comnih.gov

Table 1: Key Tyrosine Residues of the Leptin Receptor and Their Functions

Tyrosine ResiduePrimary Binding Protein(s)Key Downstream Effect(s)Reference(s)
Tyr1138STAT3Primary mediator of leptin's effects on energy balance and appetite. Induces transcription of target genes like POMC and SOCS3. endocrine.orgoup.comresearchgate.net
Tyr1077STAT5Contributes to energy balance regulation and is crucial for reproductive function. hep.com.cnnih.govnih.gov
Tyr985SHP-2, SOCS3Activates the SHP2/MAPK pathway. Mediates negative feedback inhibition via SOCS3 binding. nih.govpnas.orgnih.govbohrium.com

Within the arcuate nucleus (ARC) of the hypothalamus, leptin exerts opposing effects on two key neuronal populations that control appetite. karger.comnih.gov These effects are largely mediated by the JAK2/STAT3 pathway.

Pro-Opiomelanocortin (POMC) Neurons: Leptin activates anorexigenic (appetite-suppressing) POMC neurons. nih.govnih.gov Activated STAT3, translocating to the nucleus, directly stimulates the transcription of the Pomc gene. bio-rad.comresearchgate.net This leads to the production and release of α-melanocyte-stimulating hormone (α-MSH), a POMC-derived peptide that signals satiety. nih.gov

Agouti-Related Peptide (AgRP) Neurons: Conversely, leptin inhibits orexigenic (appetite-stimulating) AgRP neurons. nih.govnih.gov Leptin-activated STAT3 signaling suppresses the transcription of the Agrp gene. researchgate.net This reduces the release of AgRP, a neuropeptide that normally promotes food intake by antagonizing melanocortin receptors. nih.gov

This dual regulation of POMC and AgRP neurons is a cornerstone of how leptin controls food intake and body weight. karger.comphysiology.org

Activation of Alternative Signaling Cascades

Beyond the canonical JAK2/STAT3 pathway, leptin receptor activation engages several other important signaling cascades that contribute to its diverse physiological roles.

The PI3K/Akt signaling pathway is required for some of leptin's acute effects on food intake and is involved in modulating neuronal activity. nih.govnih.gov Leptin is known to activate the PI3K pathway, often through the phosphorylation of Insulin (B600854) Receptor Substrate (IRS) proteins, which are phosphorylated by JAK2. mdpi.comfrontiersin.orgnih.gov Activation of PI3K leads to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B). mdpi.combioscientifica.com This pathway can influence cellular processes more rapidly than those requiring gene transcription. nih.gov Pharmacological inhibition of PI3K in the hypothalamus has been shown to block leptin's anorexic effects, demonstrating the pathway's importance in mediating leptin action. nih.gov

The SHP2/MAPK/ERK pathway is another critical branch of leptin signaling. frontiersin.orgimrpress.com As mentioned, the phosphorylated Tyr985 residue of LepRb serves as a docking site for the SHP-2 phosphatase. endocrine.orgpnas.org Upon recruitment, SHP-2 becomes activated and, through an interaction with the adaptor protein Grb2, initiates the MAPK cascade, culminating in the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govimrpress.comnih.gov Neuron-specific deletion of SHP2 leads to obesity and leptin resistance, and blocking ERK activation in the hypothalamus counteracts leptin's effects on reducing food intake and increasing energy expenditure. frontiersin.orgnih.govimrpress.com This pathway is therefore integral to leptin's regulation of energy balance. frontiersin.org

AMPK acts as a cellular energy sensor, and its interaction with leptin signaling is tissue-specific. In peripheral tissues like muscle, leptin activates AMPK. e-enm.org However, in the hypothalamus, leptin inhibits AMPK activity. e-enm.orgnih.govnih.gov This inhibition is crucial for leptin's anorexigenic effects. frontiersin.orgplos.org The suppression of hypothalamic AMPK activity is thought to occur downstream of the PI3K pathway and appears to be independent of STAT3 signaling. e-enm.orgnih.gov By inhibiting AMPK, leptin leads to changes in the levels of downstream metabolites like malonyl-CoA, which contributes to the suppression of food intake. frontiersin.orge-enm.org

Table 2: Alternative Signaling Pathways Modulated by Leptin Receptor Agonism

PathwayKey MediatorsPrimary Outcome in HypothalamusReference(s)
PI3K/AktJAK2, IRS, PI3K, AktModulates neuronal excitability; contributes to acute anorexic effects. nih.govnih.govbioscientifica.com
SHP2/MAPK/ERKTyr985, SHP-2, Grb2, ERK1/2Regulates energy expenditure and food intake. frontiersin.orgnih.govimrpress.comnih.gov
AMPKAMPKα2Inhibition of AMPK activity, leading to reduced food intake. e-enm.orgnih.govnih.govplos.org

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Crosstalk

There is currently no available scientific literature detailing the interaction between Tyr-Leptin (26-39) (human) and the mammalian target of rapamycin (mTOR) pathway. While the full-length leptin protein is known to engage in crosstalk with the mTOR pathway, a crucial regulator of cellular growth, proliferation, and metabolism, the specific effects of the Tyr-Leptin (26-39) fragment on this pathway have not been investigated or reported.

Mechanisms of Signal Attenuation and Feedback Regulation

The mechanisms of signal attenuation and feedback regulation are critical for maintaining cellular homeostasis and preventing overstimulation of signaling pathways. Key players in the negative regulation of leptin signaling include Suppressor of Cytokine Signaling 3 (SOCS3) and Protein Tyrosine Phosphatase 1B (PTP1B). Conversely, SH2B1 acts as a signal amplifier. The role of Tyr-Leptin (26-39) (human) in modulating these regulatory molecules is unknown.

Suppressor of Cytokine Signaling 3 (SOCS3) Induction and Its Inhibitory Role

No research data is available to confirm whether Tyr-Leptin (26-39) (human) can induce the expression of SOCS3 or how it might interact with this key negative feedback regulator of leptin signaling. SOCS3 is known to be induced by full-length leptin and plays a crucial role in the development of leptin resistance by inhibiting the signaling cascade. The absence of data on Tyr-Leptin (26-39) means its potential to either trigger or bypass this critical feedback loop remains unelucidated.

Protein Tyrosine Phosphatase 1B (PTP1B) Activity in Leptin Signaling Desensitization

The influence of Tyr-Leptin (26-39) (human) on the activity of Protein Tyrosine Phosphatase 1B (PTP1B) is not described in the current scientific literature. PTP1B is a non-receptor protein tyrosine phosphatase that negatively regulates leptin signaling by dephosphorylating and inactivating the Janus kinase 2 (JAK2), a key component of the leptin receptor signaling complex. Without experimental evidence, it is impossible to determine if Tyr-Leptin (26-39) has any effect on PTP1B-mediated desensitization of the leptin signaling pathway.

Role of SH2B1 in Signal Amplification

There are no studies available that have examined the interaction between Tyr-Leptin (26-39) (human) and the adaptor protein SH2B1. SH2B1 is a critical positive regulator of leptin signaling, enhancing the activation of JAK2 and promoting downstream signaling events. The lack of research in this area means that the potential for Tyr-Leptin (26-39) to either utilize or interfere with the signal-amplifying function of SH2B1 is entirely unknown.

Central Nervous System and Neural Circuitry Modulation by Leptin Fragments

Hypothalamic Circuitry and Energy Homeostasis Regulation in Pre-Clinical Models

The hypothalamus is a primary site of action for leptin, containing a high density of leptin receptors (LepR) that are integral to the regulation of energy balance. Leptin signaling within this brain region orchestrates a complex network of neuronal pathways that control appetite, energy expenditure, and body weight.

The arcuate nucleus (ARC) of the hypothalamus is a critical hub for integrating peripheral metabolic signals like leptin. It houses two key neuronal populations with opposing effects on energy balance. Leptin activates pro-opiomelanocortin (POMC) neurons, which produce anorexigenic signals that suppress appetite, while simultaneously inhibiting Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons, which are potent stimulators of food intake. The ARC is considered a major site for leptin's regulation of various physiological processes due to its high concentration of the long-form leptin receptor (ObRb).

Another crucial hypothalamic region is the ventromedial hypothalamus (VMH), which also expresses a high density of leptin receptors. Leptin directly activates neurons within the VMH, and this action is essential for normal body-weight homeostasis. Studies have shown that leptin signaling in the VMH plays a significant role in regulating energy homeostasis and is implicated in the control of glucagon (B607659) secretion. In preclinical models, direct injection of leptin into the VMH has been shown to reduce food intake and cause significant weight loss.

Hypothalamic NucleusKey Neuronal PopulationsPrimary Response to Leptin SignalingEffect on Energy Homeostasis
Arcuate Nucleus (ARC)POMC NeuronsActivation/StimulationDecreased food intake, increased energy expenditure
Arcuate Nucleus (ARC)NPY/AgRP NeuronsInhibitionDecreased food intake
Ventromedial Hypothalamus (VMH)SF1 NeuronsActivationDecreased food intake, regulation of glucose homeostasis

Leptin's influence on energy balance is mediated through multiple intracellular signaling cascades within hypothalamic neurons. Upon binding to its receptor, LepRb, leptin initiates several signaling pathways, including the JAK-STAT, PI3K-Akt-FoxO1, and SHP2-ERK pathways.

Neuroendocrine Axis Regulation through Leptin Signaling (Mechanistic Insights)

Leptin serves as a critical link between nutritional status and the function of several neuroendocrine axes, ensuring that energy-demanding processes like reproduction and growth are synchronized with available energy stores.

Leptin generally exerts an inhibitory effect on the Hypothalamic-Pituitary-Adrenal (HPA) axis, which governs the body's response to stress. It can dampen the HPA axis response to various stressors by acting at different levels, including inhibiting the release of corticotropin-releasing hormone (CRH) from the hypothalamus.

Interestingly, specific fragments of leptin have been shown to modulate adrenal function directly. Research in regenerating rat adrenal cortex has demonstrated that the human leptin fragment Tyr-Leptin (26-39) enhances the secretion of corticosterone (B1669441), a primary glucocorticoid in rodents. nih.govsmolecule.com Further studies on cultured rat adrenocortical cells confirmed that leptin fragment 26-39 stimulates corticosterone production. nih.gov This suggests that specific domains of the leptin molecule can have distinct biological activities, in this case, a stimulatory effect on adrenal steroidogenesis.

Regarding the gonadal axis, leptin is a permissive factor for the onset of puberty and the maintenance of normal reproductive function. It acts on the hypothalamus to stimulate the release of gonadotropin-releasing hormone (GnRH), which in turn controls the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. In states of energy deficit, low leptin levels suppress the reproductive axis, a mechanism that can be reversed by leptin administration in animal models.

Leptin MoleculeNeuroendocrine AxisObserved Effect in Pre-Clinical ModelsReference Finding
Leptin (full molecule)HPA AxisGenerally inhibitory; dampens stress responseInhibits CRH release from the hypothalamus
Tyr-Leptin (26-39)Adrenal Gland (HPA)StimulatoryEnhances corticosterone secretion in rat models nih.govsmolecule.comnih.gov
Leptin (full molecule)Gonadal AxisPermissive/StimulatoryStimulates GnRH release, essential for puberty and fertility

Leptin signaling is necessary for the normal function of the thyroid axis. It acts on thyrotropin-releasing hormone (TRH) neurons in the paraventricular nucleus (PVN) of the hypothalamus. During periods of fasting or starvation, the fall in leptin levels leads to a suppression of the thyroid axis, contributing to energy conservation.

The growth hormone (GH) axis is also sensitive to nutritional status and is influenced by leptin. Leptin has a potent stimulatory action on spontaneous, pulsatile GH secretion. This effect is thought to be mediated, at least in part, by an inhibition of hypothalamic somatostatin release, a key inhibitor of GH secretion. Some evidence also suggests leptin may directly stimulate GH release from the pituitary.

Role in Neural Development, Neuroprotection, and Neuroplasticity

Beyond its role in energy homeostasis, leptin has significant effects on the structure and function of the brain throughout life. During critical developmental periods, leptin promotes the growth of neuronal axons from the arcuate nucleus to other hypothalamic areas, establishing the neural circuits that will regulate energy balance in adulthood. karger.com

In the adult brain, particularly in extra-hypothalamic regions like the hippocampus, leptin plays a role in synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govfrontiersin.org Leptin can modulate the trafficking of glutamate receptors at synapses, a key process for inducing long-term changes in synaptic strength. frontiersin.org

Furthermore, leptin has demonstrated neuroprotective properties in various models of neuronal injury. It has been shown to protect neurons from ischemic damage and excitotoxicity. frontiersin.orgnih.gov This neuroprotective action is mediated through the activation of several intracellular signaling pathways that promote cell survival and inhibit apoptosis. While these neurodevelopmental and neuroprotective roles have been established for the full leptin molecule and some other fragments, there is currently limited specific research available on the direct role of Tyr-Leptin (26-39) in these processes.

Investigation of Leptin's Influence on Neurogenesis and Synaptic Function

Current scientific literature, based on available search results, does not provide evidence to suggest that Tyr-Leptin (26-39) (human) has a direct influence on neurogenesis or synaptic function within the central nervous system. Research into the biological activity of various leptin fragments has explored their effects on different physiological processes. However, studies specifically detailing the impact of the Tyr-Leptin (26-39) fragment on the generation of new neurons or the modulation of synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), are not present in the provided research findings.

In contrast, studies on the full-length leptin molecule have demonstrated its capacity to influence hippocampal synaptic plasticity and neurogenesis. For instance, leptin has been shown to promote the proliferation of hippocampal progenitor cells and to play a role in the formation of dendritic spines. These actions are often mediated through complex signaling pathways within the brain. However, it is crucial to note that these findings pertain to the complete leptin hormone and not specifically to the Tyr-Leptin (26-39) fragment.

Molecular Mechanisms of Leptin-Mediated Neuroprotective Effects in Experimental Models

There is currently no scientific evidence from the provided search results to delineate the molecular mechanisms of any neuroprotective effects of Tyr-Leptin (26-39) (human) in experimental models. While the broader field of leptin research has identified several signaling pathways associated with the neuroprotective actions of the full-length hormone, such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT), mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, there are no available studies that link Tyr-Leptin (26-39) to the activation of these or any other neuroprotective signaling cascades.

Research on other leptin fragments, such as leptin(116-130), has suggested potential cognitive-enhancing and neuroprotective actions. However, these properties cannot be extrapolated to the Tyr-Leptin (26-39) fragment without direct experimental evidence. Studies on Tyr-Leptin (26-39) have primarily focused on its peripheral effects, with one study noting its impact on raising corticosterone levels in rats, an effect also observed with other leptin fragments. This particular study did not investigate any neurological outcomes.

Peripheral Biological Systems and Mechanistic Roles of Leptin Fragments

Adipose Tissue Function and Metabolism

Mechanistic Regulation of Lipolysis and Lipogenesis in Adipocytes

No specific data is available for Tyr-Leptin (26-39).

Influence on Thermogenesis and White Adipose Tissue Browning in Pre-Clinical Studies

No specific data is available for Tyr-Leptin (26-39).

Hepatic Metabolism and Glucose Homeostasis (Mechanistic, not clinical)

Leptin's Role in Modulating Hepatic Glucose Production and Lipid Accumulation in Animal Models

No specific data is available for Tyr-Leptin (26-39).

Molecular Crosstalk between Leptin and Insulin (B600854) Signaling Pathways in Liver

No specific data is available for Tyr-Leptin (26-39).

Immune System Modulation (Mechanistic Insights)

No specific data is available for Tyr-Leptin (26-39).

Leptin's Role as a Pro-inflammatory Adipokine in Cellular Models

Leptin is widely recognized as a pro-inflammatory adipokine, a molecule secreted by fat cells that promotes inflammation. escholarship.org This function establishes a critical link between nutritional status and the immune response. mdpi.com In conditions of energy sufficiency, adequate leptin levels signal that the body can mount a robust immune defense, which is an energy-intensive process. frontiersin.org Conversely, low leptin levels, as seen in malnutrition, are associated with impaired immunity and increased susceptibility to infections. scielo.br

In cellular models, leptin's pro-inflammatory nature is evident through its ability to stimulate the production of other inflammatory mediators. jacc.org Exposure to inflammatory stimuli, such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 (IL-1), leads to an increase in leptin expression and secretion. escholarship.org This creates a feedback loop where leptin itself contributes to sustaining a chronic, low-grade inflammatory state, a condition often associated with obesity. frontiersin.orgnih.gov Leptin directly activates various immune cells, enhancing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, thereby orchestrating a broad inflammatory response. escholarship.org

Mechanistic Impact on Immune Cell Activation and Cytokine Secretion

Leptin exerts a significant mechanistic impact on both the innate and adaptive immune systems by binding to its receptor (Ob-R), which is expressed on a wide range of immune cells, including monocytes, macrophages, neutrophils, and lymphocytes. scielo.brnih.gov This binding activates several intracellular signaling pathways, most notably the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, as well as the MAPK and PI3K pathways. frontiersin.orgmdpi.com

The activation of these pathways triggers a cascade of events leading to immune cell proliferation, differentiation, and effector functions.

Innate Immunity : Leptin enhances the functions of innate immune cells. It stimulates the phagocytic activity of macrophages and promotes the production of pro-inflammatory cytokines. mdpi.com In monocytes, leptin can increase the expression of activation markers and toll-like receptor 2 (TLR2), augmenting the response to pathogens. scielo.br It also promotes the survival and activation of dendritic cells, neutrophils, and natural killer (NK) cells. frontiersin.orgnih.gov

Adaptive Immunity : In the adaptive immune system, leptin influences T-lymphocyte responses. It promotes the proliferation of T-helper (Th) cells and skews the immune response towards a Th1 phenotype, which is characterized by the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and IL-2. frontiersin.orgnih.gov This action enhances cell-mediated immunity but can also contribute to the pathogenesis of autoimmune diseases when dysregulated. escholarship.org

The table below summarizes the principal effects of leptin on various immune cells and their subsequent cytokine secretions.

Immune Cell TypePrimary Effect of LeptinResulting Cytokine Secretion
Monocytes/Macrophages Activation, Phagocytosis, Proliferation↑ TNF-α, IL-1, IL-6, IL-12 frontiersin.orgnih.govmdpi.com
T-Helper (Th) Cells Proliferation, Differentiation to Th1 phenotype↑ IFN-γ, IL-2 frontiersin.orgnih.gov
Neutrophils Activation, Release of oxygen radicals↑ Pro-inflammatory mediators
Dendritic Cells (DCs) Survival, Activation↑ IL-1β, IL-6, IL-12, TNF-α oup.com
Natural Killer (NK) Cells Proliferation, Cytotoxicity↑ Pro-inflammatory mediators

Bone Metabolism Regulation (Mechanistic Aspects)

The regulation of bone metabolism by leptin is highly complex, involving a dual system of both central (acting via the brain) and peripheral (acting directly on bone cells) mechanisms that can have opposing effects. wikipedia.org This intricate interplay has made the precise role of leptin in skeletal homeostasis a subject of intense research and some controversy. nih.gov While leptin is known to influence bone, specific studies on the direct effects of the Tyr-Leptin (26-39) fragment on bone metabolism are not extensively documented.

Central and Peripheral Mechanisms of Leptin's Influence on Bone Density and Mass in Experimental Systems

Experimental evidence from animal models has been crucial in elucidating the dualistic nature of leptin's action on bone. nih.gov

Central Mechanisms : Leptin's central action on bone is mediated primarily through its receptors in the hypothalamus. After crossing the blood-brain barrier, leptin signals to hypothalamic neurons, which in turn modulate the sympathetic nervous system (SNS). nih.gov Increased sympathetic outflow to bone tissue is generally considered to have a negative regulatory effect on bone mass. This pathway is thought to inhibit bone formation by acting on osteoblasts, the cells responsible for building new bone. oup.com Some animal studies have shown that direct administration of leptin into the brain's ventricles can lead to bone loss, supporting the existence of this central, anti-osteogenic pathway. nih.gov

Peripheral Mechanisms : In contrast to its central effects, leptin's peripheral actions are largely anabolic, meaning they promote bone formation. The leptin receptor is expressed directly on bone cells, including osteoblasts and chondrocytes (cartilage cells). In vitro studies have consistently shown that leptin can directly stimulate the proliferation and differentiation of osteoblasts, leading to increased bone matrix mineralization. wikipedia.org It has also been shown to inhibit osteoclastogenesis, the process of bone resorption (breakdown), further contributing to a net increase in bone mass. wikipedia.org Therefore, at the local level within the bone microenvironment, leptin acts as a positive regulator of bone density.

The table below outlines the contrasting mechanisms of leptin's action on bone.

MechanismSite of ActionSignaling PathwayPrimary Target CellEffect on Bone Mass
Central HypothalamusSympathetic Nervous System (SNS)OsteoblastsInhibits bone formation (Catabolic) nih.govnih.gov
Peripheral Bone TissueDirect receptor binding (Ob-R)OsteoblastsStimulates bone formation (Anabolic) nih.gov
Peripheral Bone TissueDirect receptor binding (Ob-R)OsteoclastsInhibits bone resorption (Anabolic) wikipedia.org

Methodological Approaches and Research Applications of Tyr Leptin 26 39 Human

In Vitro Experimental Models

In vitro models are fundamental for investigating the direct molecular interactions and cellular responses initiated by leptin and its fragments.

Cell Culture Systems for Studying Receptor Binding and Intracellular Signaling Activation

Cell culture systems are indispensable for elucidating the mechanisms of leptin receptor (LEPR) activation and subsequent intracellular signaling cascades. Various cell lines, often engineered to express specific isoforms of the leptin receptor, are employed to study how peptides like Tyr-Leptin (26-39) might interact with the receptor and modulate its activity. The long-form of the receptor, OB-Rb, is considered the primary functional receptor for mediating leptin's complex effects. nih.gov

Upon leptin binding, the OB-Rb receptor activates several key signaling pathways that are central to leptin's physiological roles. nih.gov The primary and most well-understood pathway is the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway. nih.govhep.com.cn Binding of leptin to OB-Rb leads to the activation of the associated JAK2, which then phosphorylates specific tyrosine residues on the intracellular domain of the receptor, notably Tyr985, Tyr1077, and Tyr1138. nih.govbioscientifica.com Phosphorylated Tyr1138 serves as a docking site for STAT3, which is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, such as pro-opiomelanocortin (POMC) and suppressor of cytokine signaling 3 (SOCS3). nih.govbioscientifica.com

In addition to the canonical JAK/STAT pathway, leptin signaling also involves the phosphatidylinositol 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. nih.govscielo.br The activation of these pathways can be initiated through the phosphorylation of receptor tyrosine residues like Tyr985, which recruits SH2-containing protein tyrosine phosphatase 2 (SHP2), a key component in the activation of the ERK pathway. hep.com.cnscielo.br Researchers utilize cell-based assays to determine whether fragments like Tyr-Leptin (26-39) can activate these pathways, acting as either agonists or antagonists.

Table 1: Key Intracellular Signaling Pathways Activated by Leptin Receptor (OB-Rb)

Pathway Key Mediators Primary Functions
JAK/STAT JAK2, STAT3, Tyr1138 Regulation of gene expression (e.g., POMC, AgRP, SOCS3), central control of energy balance. nih.govnih.govbioscientifica.com
MAPK/ERK SHP2, GRB2, Ras, Raf, ERK1/2 Control of cell proliferation and differentiation. nih.govscielo.br
PI3K IRS proteins, PI3K, Akt Regulation of glucose homeostasis and cell survival. nih.govscielo.br

| AMPK | AMPK, ACC | Regulation of cellular energy status and fatty acid metabolism. frontiersin.org |

This table is interactive. Click on the headers to learn more about each component.

Use of Tyr-Leptin (26-39) (human) for Antibody Generation and Immunoassay Development

Peptide fragments are crucial for the development of specific antibodies for use in immunoassays. The Tyr-Leptin (26-39) fragment has been successfully used as an antigen to generate polyclonal antibodies for radioimmunoassays (RIAs) designed to measure circulating leptin levels. oup.comoup.com

In the development of these assays, the native N-terminal amino acid of the fragment (Glutamine at position 25) was substituted with a Tyrosine residue. oup.comoup.com This substitution is a common strategy in peptide chemistry to facilitate radioiodination (e.g., with Iodine-125), as the phenol (B47542) group of tyrosine is readily labeled. This radiolabeled peptide then serves as a tracer in the competitive immunoassay. oup.comoup.com

The process involves immunizing animals, such as rabbits, with the Tyr-Leptin (26-39) fragment coupled to a larger carrier protein, like hemocyanin, to enhance its immunogenicity. oup.comoup.com The resulting polyclonal antibodies are then characterized for their specificity and used to develop RIAs that can quantify different forms of leptin in biological samples such as serum. oup.comoup.com

Table 2: Components of a Radioimmunoassay Using Tyr-Leptin (26-39)

Component Description Role in Assay
Antigen Tyr-Leptin (26-39) (human) coupled to a carrier protein. Used to immunize rabbits to produce specific antibodies. oup.comoup.com
Antibody Polyclonal antibodies generated in rabbits against the leptin fragment. Binds to both the labeled tracer and the unlabeled leptin in the sample. oup.comoup.com
Tracer Radioiodinated Tyr-Leptin (26-39) (human). Competes with unlabeled leptin for antibody binding sites. oup.comoup.com
Standard Known concentrations of unlabeled leptin. Used to create a standard curve for quantifying leptin in unknown samples.

| Sample | Serum or plasma containing unknown amounts of leptin. | The concentration of leptin is the target of the measurement. oup.com |

This table is interactive. Explore the different components of the immunoassay.

In Vivo Pre-Clinical Research Applications

In vivo studies are critical for understanding the physiological effects of leptin fragments in a complex, whole-organism context.

Animal Models for Investigating Mechanistic Aspects of Leptin Fragment Activity

Animal models are essential for determining the biological activity of leptin fragments like Tyr-Leptin (26-39). These models allow researchers to investigate whether a fragment acts as a leptin receptor agonist, antagonist, or has no effect on systemic energy balance and metabolism. The most common model for studying leptin deficiency is the ob/ob mouse, which has a mutation in the leptin gene and consequently lacks circulating leptin. jacc.org These mice exhibit severe obesity, hyperphagia, and metabolic disturbances, which can be reversed by the administration of recombinant leptin. jacc.org

By administering a leptin fragment to ob/ob mice, researchers can assess its potential agonistic properties by monitoring changes in food intake, body weight, and blood glucose levels. researchgate.net Conversely, to test for antagonistic activity, a fragment can be administered to wild-type or diet-induced obese mice to see if it blocks the effects of endogenous leptin, potentially leading to increased food intake or weight gain. frontiersin.org Studies have shown that mutations in the region of residues 39-42 can convert leptin into a potent antagonist, highlighting the functional importance of this sequence contained within the Tyr-Leptin (26-39) fragment. frontiersin.orgnih.gov

Ex Vivo Tissue Analysis for Assessing Biological Effects and Pathway Activation

Following in vivo experiments, ex vivo tissue analysis is performed to examine the molecular changes that occurred in response to the administration of a peptide fragment. This involves harvesting specific tissues of interest, such as the hypothalamus, liver, adipose tissue, or skeletal muscle, to assess the activation state of key signaling pathways. nih.govnih.gov

Techniques like Western blotting and immunohistochemistry are used to measure the phosphorylation of key signaling proteins, such as STAT3. nih.gov For instance, if Tyr-Leptin (26-39) were to act as a leptin receptor agonist, one would expect to see an increase in phosphorylated STAT3 (pSTAT3) in hypothalamic tissue samples from treated animals. nih.gov This type of analysis provides a direct mechanistic link between the in vivo physiological observations (e.g., reduced food intake) and the cellular signaling events within specific tissues responsible for that response. nih.gov

Advanced Analytical Techniques for Characterizing Peptide-Protein Interactions

A variety of sophisticated analytical techniques are employed to characterize the direct interaction between leptin fragments and their binding partners, primarily the leptin receptor. Site-directed mutagenesis is a powerful tool used to identify specific amino acid residues on both the ligand and the receptor that are critical for binding. nih.gov By systematically substituting amino acids and measuring the resulting changes in binding affinity, researchers can map the interaction interface.

Computational and bioinformatic approaches, including structural modeling and thermodynamic profiling, are used to predict the binding energy (ΔGb) and stability of the peptide-receptor complex under various physiological conditions. mdpi.com These in silico methods can guide experimental work by identifying potential "hotspot" residues for mutagenesis. mdpi.com Furthermore, techniques like yeast surface display allow for high-throughput screening of peptide libraries to identify mutants with altered (e.g., enhanced) affinity for the receptor, as was done to identify that mutating residue Asp-23 enhances leptin's binding affinity. nih.gov These advanced methods provide a detailed, molecular-level understanding of the peptide-protein interactions that underpin biological function.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used to monitor biomolecular interactions in real-time. portlandpress.comnih.gov The method allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

In a hypothetical SPR experiment to study the interaction of Tyr-Leptin (26-39) (human) with the leptin receptor, the receptor would typically be immobilized on the surface of a sensor chip. nih.gov A solution containing Tyr-Leptin (26-39) (human) at various concentrations would then be flowed over this surface. The binding of the peptide to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected and recorded as a response in a sensorgram. creativebiomart.net

The association phase of the sensorgram reveals how quickly the peptide binds to the receptor, while the dissociation phase, where a buffer without the peptide is flowed over the surface, shows how quickly the complex falls apart. nicoyalife.com By fitting these curves to kinetic models, the rate constants can be accurately determined. nih.gov

Illustrative Research Findings:

The following table presents kinetic data from an SPR study on the interaction of recombinant murine leptin with the wild-type (WT) murine leptin receptor extracellular domain. nih.govnih.gov This data serves as an example of the parameters that could be determined for Tyr-Leptin (26-39) (human).

ParameterValueDescription
Association Rate (ka) 1.76 x 10⁶ M⁻¹s⁻¹Rate of complex formation.
Dissociation Rate (kd) 1.21 x 10⁻⁴ s⁻¹Rate of complex decay.
Dissociation Constant (KD) 6.47 x 10⁻¹¹ MMeasure of binding affinity.

This is an interactive data table. You can sort and filter the data.

This type of analysis would be invaluable in understanding how Tyr-Leptin (26-39) (human) engages with its receptor and how its binding kinetics compare to the full-length hormone or other fragments.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with biomolecular interactions. iaanalysis.com This method provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). iaanalysis.comnih.gov

In a prospective ITC experiment, a solution of Tyr-Leptin (26-39) (human) would be titrated into a sample cell containing a solution of its binding partner, such as the leptin receptor. protocols.io The instrument measures the minute amounts of heat released or absorbed upon each injection. wur.nl The resulting data is plotted as heat change per injection versus the molar ratio of the reactants.

The shape of the resulting binding isotherm can be analyzed to determine the thermodynamic parameters of the interaction. The change in enthalpy (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions, while the change in entropy (ΔS) reflects changes in the conformational freedom of the molecules and the surrounding solvent upon binding. nih.gov

Illustrative Research Findings:

The following table provides an example of the thermodynamic parameters that can be obtained from an ITC experiment for a peptide-protein interaction. While this data is not specific to Tyr-Leptin (26-39) (human), it illustrates the comprehensive thermodynamic insight that ITC provides.

ParameterValueDescription
Stoichiometry (n) 1.1Molar ratio of peptide to protein in the complex.
Dissociation Constant (KD) 5.2 µMMeasure of binding affinity.
Enthalpy Change (ΔH) -8.5 kcal/molHeat released or absorbed upon binding.
Entropy Change (ΔS) 15.2 cal/mol·KChange in the system's disorder upon binding.
Gibbs Free Energy (ΔG) -7.2 kcal/molOverall energy change of the binding reaction.

This is an interactive data table. You can sort and filter the data.

By determining these thermodynamic drivers, researchers could gain a deeper understanding of the molecular forces governing the interaction of Tyr-Leptin (26-39) (human) with its biological target.

Future Research Directions and Theoretical Perspectives for Tyr Leptin 26 39 Human

Exploring the Role of Tyr-Leptin (26-39) in Protein-Protein Interactions within Leptin Signaling Complexes

Upon leptin binding, the LepRb receptor dimerizes and activates the associated Janus kinase 2 (JAK2). nih.govnih.gov This triggers a cascade of phosphorylation events, creating docking sites for various signaling molecules on the intracellular domain of LepRb, specifically at tyrosine residues Tyr985, Tyr1077, and Tyr1138. nih.govphysiology.orgbioscientifica.com These sites recruit and activate key signaling pathways, including the STAT3, STAT5, and SHP2/ERK pathways, which are crucial for mediating leptin's effects on energy balance and other physiological processes. nih.govnih.govmdpi.com

Theoretically, the binding of ligands to the extracellular portion of the receptor could induce distinct conformational changes that allosterically modulate the assembly of the intracellular signaling complex. Tyr-Leptin (26-39), representing a part of the leptin structure, could be investigated for its potential to act as an allosteric modulator. Future studies could explore whether this fragment, either alone or in conjunction with full-length leptin, can influence:

The recruitment kinetics of key signaling proteins like STAT3 to the Tyr1138 site.

The binding of negative regulators, such as Suppressor of Cytokine Signaling 3 (SOCS3) to the Tyr985 site, which provides a critical feedback inhibition loop. nih.govbioscientifica.com

The interaction between LepRb and other signaling adaptors like SH2B1, which is known to enhance JAK2 activity. nih.gov

By studying how a fragment like Tyr-Leptin (26-39) might subtly alter these protein-protein interactions, researchers could gain deeper insight into the nuanced regulation of leptin signal transduction.

Table 1: Key Proteins in the Leptin Receptor Signaling Complex

Protein Primary Role in Leptin Signaling Binding Site on LepRb
JAK2 (Janus Kinase 2) Tyrosine kinase that phosphorylates LepRb and downstream targets. nih.gov Associates with the intracellular domain. nih.gov
STAT3 (Signal Transducer and Activator of Transcription 3) Key transcription factor mediating leptin's effects on energy homeostasis. physiology.org Phospho-Tyr1138. physiology.orgbioscientifica.com
STAT5 Transcription factor involved in leptin signaling; its precise role is less defined than STAT3's. physiology.org Phospho-Tyr1077. bioscientifica.com
SHP2 (Src Homology 2 Domain-containing Phosphatase 2) Phosphatase that mediates the activation of the ERK/MAPK pathway. bioscientifica.com Phospho-Tyr985. bioscientifica.com
SOCS3 (Suppressor of Cytokine Signaling 3) Negative feedback regulator that inhibits JAK2 activity. nih.govbioscientifica.com Phospho-Tyr985. bioscientifica.com
PTP1B (Protein Tyrosine Phosphatase 1B) Negative regulator that dephosphorylates and inactivates JAK2 and LepRb. nih.gov Acts on the signaling complex.

| SH2B1 | Adaptor protein that binds to JAK2 and enhances its kinase activity. nih.gov | Associates with JAK2. nih.gov |

Development of Advanced Peptide Design Strategies Based on Fragment Analysis

The study of protein fragments is a cornerstone of rational drug design, enabling the development of smaller, more stable, and more specific therapeutic molecules. Research into leptin modulators has already identified other fragments and key residues that are critical for receptor interaction and activation, leading to the creation of leptin antagonists and superactive agonists. nih.gov For example, mutations in the region of amino acids 39-41 can convert leptin into a potent antagonist. nih.gov Similarly, peptides derived from the 116-130 region have shown biological activity. frontiersin.org

The Tyr-Leptin (26-39) sequence provides another scaffold for such design strategies. Future research could focus on:

Alanine (B10760859) Scanning Mutagenesis: Systematically replacing each amino acid in the 26-39 sequence with alanine to identify which residues are critical for any observed biological activity or receptor interaction.

Peptidomimetic Design: Using the structural information from fragment analysis to design non-peptide molecules (peptidomimetics) that mimic the fragment's interaction with its target. This can lead to compounds with improved oral bioavailability and longer half-lives.

Development of Biased Agonists: If the 26-39 region is found to be involved in activating only a subset of the downstream signaling pathways (e.g., ERK but not STAT3), this knowledge could be used to design "biased agonists" that selectively trigger specific cellular responses, potentially separating therapeutic effects from side effects.

Analyzing this fragment could thus contribute to a new generation of finely-tuned modulators of the leptin system for potential use in treating metabolic diseases. nih.gov

Theoretical Implications for Understanding Leptin Resistance at a Molecular Level

Leptin resistance, a condition where the brain and body fail to respond to leptin's signals, is a primary driver of common obesity. frontiersin.orgnih.gov The molecular mechanisms are complex and include impaired leptin transport into the brain and defects in the intracellular signaling cascade, most notably the upregulation of negative regulators like SOCS3 and PTP1B. nih.govbioscientifica.com

Studying the interaction of Tyr-Leptin (26-39) with the leptin receptor could provide theoretical insights into the mechanisms of leptin resistance. For example, researchers could investigate several hypotheses:

Competitive Inhibition: Does this fragment compete with full-length leptin for receptor binding? If it binds without triggering a full downstream signal, it could act as a competitive antagonist. The presence of such endogenous fragments in obese individuals could theoretically contribute to a state of leptin resistance.

Receptor Desensitization: Could chronic exposure to this or similar fragments lead to receptor internalization or desensitization, independent of the signaling induced by the full hormone? This would implicate proteolytic processing of leptin as a potential pathway contributing to resistance.

Dissecting Negative Feedback: This fragment could be used to probe the triggers for negative feedback. For instance, does simple receptor occupancy by the fragment, without full JAK2 activation, suffice to recruit negative regulators like SOCS3? Answering this would clarify the initial steps that lead to the establishment of the resistant state at a cellular level.

These theoretical explorations, testable in experimental systems, could help unravel the nuanced molecular events that underpin the development of leptin resistance.

Potential of Tyr-Leptin (26-39) as a Research Tool for Investigating Specific Leptin Receptor Sub-Functions

Beyond its potential as a therapeutic scaffold, Tyr-Leptin (26-39) holds significant promise as a specialized research tool to dissect the multifaceted functions of the leptin receptor. Its utility stems from its identity as a discrete part of the whole ligand, allowing for the targeted investigation of specific molecular interactions.

Table 2: Potential Applications of Tyr-Leptin (26-39) as a Research Tool

Application Area Research Question Experimental Approach
Receptor Binding Studies Does the N-terminal 26-39 region of leptin constitute a distinct binding site on the LepRb extracellular domain? Competitive binding assays using radiolabeled full-length leptin and unlabeled Tyr-Leptin (26-39).
Allosteric Modulation Can the binding of this fragment to one part of the receptor alter the signaling output generated by full-length leptin binding to another site? In vitro cell signaling assays (e.g., measuring STAT3 phosphorylation) in the presence of both full-length leptin and the fragment.
Receptor Oligomerization Does this fragment interfere with or stabilize the higher-order clustering of leptin receptors (e.g., the proposed 2:4 leptin:ObR hexameric structure)? frontiersin.org Biophysical techniques like FRET (Förster Resonance Energy Transfer) or co-immunoprecipitation of receptor monomers.
Functional Epitope Mapping What is the specific role of the 26-39 region in the context of the full leptin hormone? Generation of monoclonal antibodies against the Tyr-Leptin (26-39) fragment and using them to block the function of this specific region on the native protein. oup.com

| Probing Signal Pathway Bias | Can this fragment selectively activate one downstream pathway (e.g., ERK/MAPK) without activating others (e.g., JAK/STAT)? | Western blot analysis of key phosphorylated signaling proteins (pSTAT3, pERK) in cells stimulated with the fragment. |

By leveraging Tyr-Leptin (26-39) in these and other experimental paradigms, the scientific community can continue to deconstruct the complex biology of leptin, paving the way for a more complete understanding of its role in health and disease.

Q & A

Q. What is the structural composition of Tyr-Leptin (26-39) (human), and how does it influence its biological activity in obesity research?

Q. What methodologies are recommended for synthesizing and purifying Tyr-Leptin (26-39) (human)?

Solid-phase peptide synthesis (SPPS) is the standard method, employing Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures purity ≥95%. Thin-layer chromatography (TLC) can monitor reaction progress, with UV visualization or ninhydrin staining for free amine detection . Critical parameters include resin choice (e.g., Wang resin for C-terminal carboxyl groups) and cleavage conditions (e.g., TFA:TIS:water = 95:2.5:2.5) to preserve side-chain integrity.

Q. Which preclinical models are most appropriate for initial efficacy studies of Tyr-Leptin (26-39) (human)?

The C57BL/6J ob/ob mouse model is widely used due to its leptin deficiency, obesity, and metabolic dysfunction. Key endpoints include:

  • Body weight reduction (e.g., 30% over 2 weeks with daily intraperitoneal injections ).
  • Metabolic rate (via indirect calorimetry).
  • Glucose/insulin levels (ELISA or glucometer). Control groups should include wild-type mice and vehicle-treated ob/ob mice to isolate peptide effects. For leptin resistance studies, db/db mice (defective leptin receptors) provide contrast, as they show no response to exogenous leptin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of Tyr-Leptin (26-39) (human) action across studies?

Discrepancies often arise from model selection (e.g., ob/ob vs. db/db mice) or dosing regimens. Systematic approaches include:

  • Meta-analysis of dose-response relationships across studies.
  • Comparative receptor binding assays to assess affinity variations between species or isoforms.
  • Pharmacokinetic profiling to evaluate bioavailability differences (e.g., intraperitoneal vs. subcutaneous administration). For example, while ob/ob mice show normalized metabolism with Tyr-Leptin, db/db mice exhibit no response, highlighting receptor-dependent vs. -independent pathways . Contradictions should be contextualized using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align experimental designs .

Q. What strategies optimize experimental parameters for in vivo studies of Tyr-Leptin (26-39) (human)?

Q. How can researchers address pharmacokinetic challenges in translating Tyr-Leptin (26-39) (human) findings to clinical studies?

The peptide’s short half-life (<2 hours in plasma) necessitates formulation strategies:

  • PEGylation to prolong circulation time.
  • Sustained-release carriers (e.g., PLGA nanoparticles).
  • Alternative routes : Intranasal or oral delivery with permeation enhancers. Preclinical validation should include mass spectrometry (MS) for plasma stability assays and tissue distribution studies .

What frameworks guide the design of robust research questions for Tyr-Leptin (26-39) (human) studies?

Apply the PICOT framework to ensure feasibility and relevance:

  • Population : ob/ob mice (leptin-deficient).
  • Intervention : Daily Tyr-Leptin (26-39) injections.
  • Comparison : Wild-type mice or vehicle controls.
  • Outcome : Body fat reduction ≥20%.
  • Time : 14-day intervention . Additionally, foreground questions should integrate mechanistic hypotheses (e.g., "How does Tyr-Leptin modulate hypothalamic neuropeptide Y expression?") to align with grant funding priorities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.